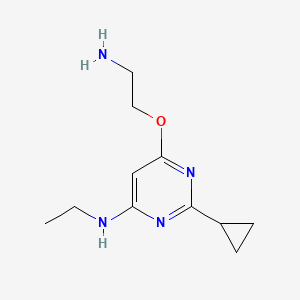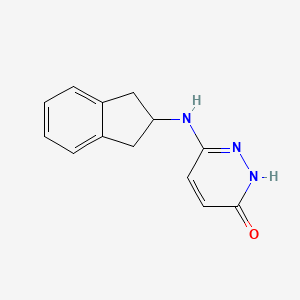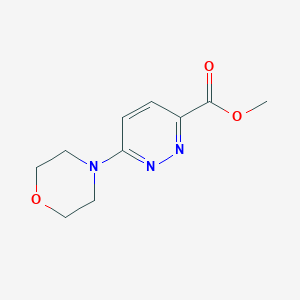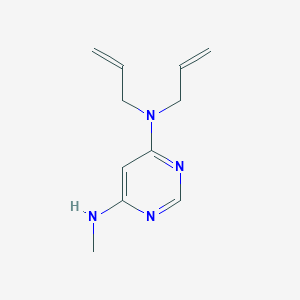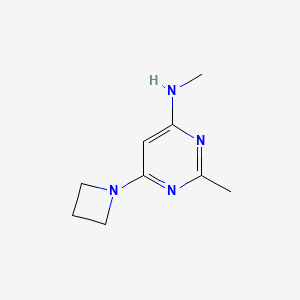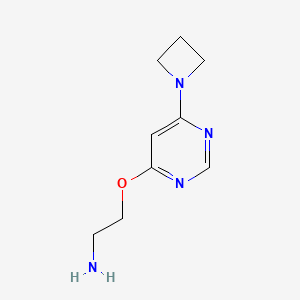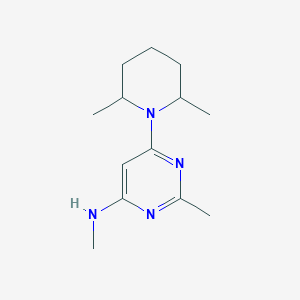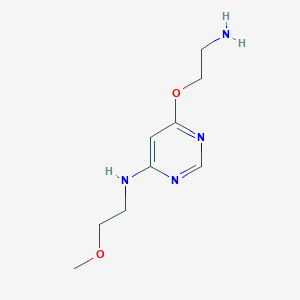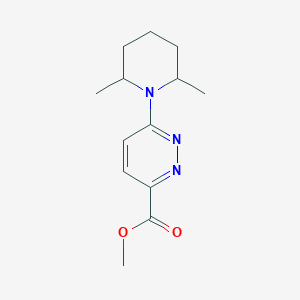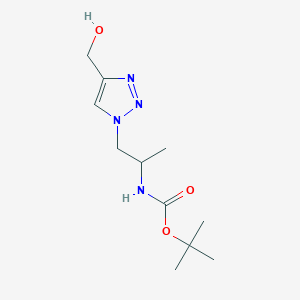
tert-butyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
Overview
Description
“tert-butyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate” is a chemical compound. It is a derivative of N-Boc piperazine, which is widely used as an amino protecting agent in organic synthesis reactions . The compound is also known as tert-Butyl [1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate .
Synthesis Analysis
The compound can be synthesized by reacting aminotris (hydroxymethyl) methane with N-tert-butoxycarbazide . Alternatively, tris (hydroxymethyl) amine can be reacted with tert-butyric anhydride to give this compound .Molecular Structure Analysis
The molecular structure of the compound can be represented by the chemical formula C₉H₁₉NO₅ . The compound has a molecular weight of 117.1463 .Chemical Reactions Analysis
The compound is used in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis
The compound is a deliquescent compound and should avoid contact with moisture and humidity . It may release harmful gases when heated or burned .Scientific Research Applications
Tert-butyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate has been used in a variety of scientific research applications. It has been found to be useful as a reagent for the synthesis of other compounds, such as aldehydes and ketones. This compound is also used as a catalyst for the synthesis of polymers and as a stabilizer for enzymes. Additionally, this compound has been found to be useful in the synthesis of pharmaceuticals, such as antibiotics and antiviral agents.
Mechanism of Action
- The primary target of this compound is not well-documented in the literature. However, it is commonly used as an amino protecting agent in organic synthesis reactions . Its amino protecting group (BOC group) can stably protect the amino group under various reaction conditions, preventing non-specific reactions.
- Additionally, it can serve as an alkali buffer and a ligand .
Target of Action
Advantages and Limitations for Lab Experiments
Tert-butyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate has a number of advantages and limitations when used in lab experiments. One of the major advantages of using this compound is that it is relatively easy to synthesize and is readily available. Additionally, it is a relatively stable compound, which makes it suitable for use in a variety of scientific research applications. However, one of the major limitations of using this compound is that it is not soluble in water, which can limit its usefulness in certain experiments.
Future Directions
There are a number of potential future directions for the use of tert-butyl (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate in scientific research. One potential direction is the development of new pharmaceuticals based on this compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new treatments for a variety of diseases. Additionally, further research into the mechanism of action of this compound could lead to the development of more effective inhibitors of the enzymes COX-2 and 5-LOX. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods for the synthesis of this compound.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[1-[4-(hydroxymethyl)triazol-1-yl]propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O3/c1-8(12-10(17)18-11(2,3)4)5-15-6-9(7-16)13-14-15/h6,8,16H,5,7H2,1-4H3,(H,12,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITRMKIBGKNZLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(N=N1)CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




